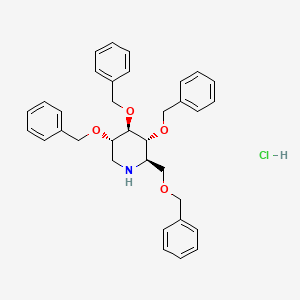
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt is a synthetic derivative of 1-deoxynojirimycin, a well-known imino sugar. This compound has garnered significant interest due to its potent inhibitory effects on various enzymes, particularly glycosidases and glycosyltransferases . It is widely used in biomedical research and pharmaceutical development.
Preparation Methods
The synthesis of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt typically involves multiple steps. One common method starts with the commercially available 2,3,4,6-tetra-O-benzyl-D-glucopyranose. This compound undergoes a series of reactions, including thioacetalisation, C-5 oxidation, and transacetalisation with methanol, to yield the desired product . Industrial production methods often involve large-scale synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.
Substitution: Common reagents like N-bromosuccinimide (NBS) are used in substitution reactions to introduce new functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt involves its interaction with specific enzymes. By mimicking the structure of natural substrates, it binds to the active sites of glycosidases and glycosyltransferases, inhibiting their activity . This inhibition can disrupt various biological pathways, making it a valuable tool for research and therapeutic applications.
Comparison with Similar Compounds
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt is unique due to its specific structure and potent enzyme inhibitory properties. Similar compounds include:
1-deoxynojirimycin: The parent compound, known for its glycosidase inhibitory effects.
2,3,4,6-Tetra-O-benzyl-D-gluconic acid-δ-lactone: Another derivative used in similar research applications.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A related compound used in glycosylation reactions.
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C34H38ClNO4 |
|---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C34H37NO4.ClH/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28;/h1-20,31-35H,21-26H2;1H/t31-,32+,33-,34-;/m1./s1 |
InChI Key |
QZCKTSVMJCTRAZ-HWVFYUPGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |
Canonical SMILES |
C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
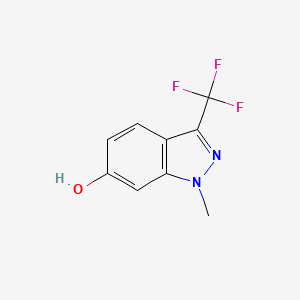
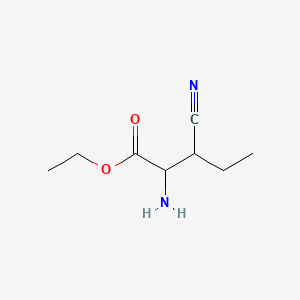
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)

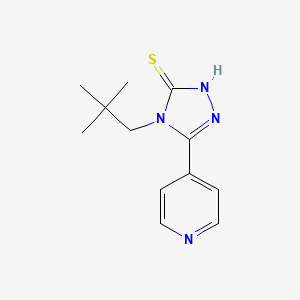
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
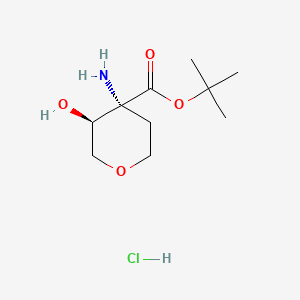
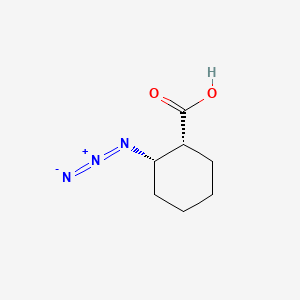
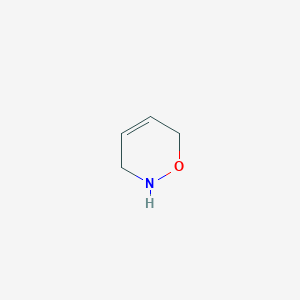

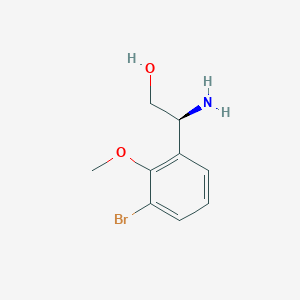
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
